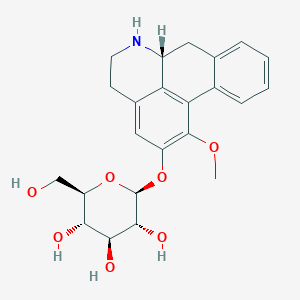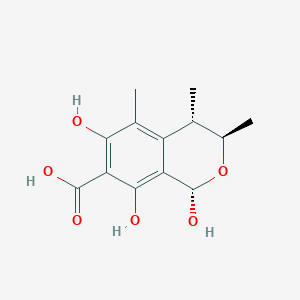![molecular formula C16H28BrN3O6 B136794 (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 137233-78-4](/img/structure/B136794.png)
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a calcium chelator that can selectively bind to calcium ions and prevent them from participating in cellular processes.
Mécanisme D'action
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid works by selectively binding to calcium ions and preventing them from participating in cellular processes. When this compound binds to calcium ions, it forms a complex that is unable to participate in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as protein kinases and phosphatases. It can also inhibit calcium-dependent ion channels, such as voltage-gated calcium channels and NMDA receptors. This compound can also induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several advantages for lab experiments. It is a selective calcium chelator that can be used to study the role of calcium in various cellular processes. It is also membrane-permeable, which allows it to enter cells and bind to intracellular calcium ions. However, this compound has some limitations. It can bind to other divalent cations, such as magnesium, which can interfere with its selectivity for calcium. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in scientific research. One direction is the development of more selective calcium chelators that can discriminate between calcium and other divalent cations. Another direction is the use of this compound in combination with other techniques, such as optogenetics and electrophysiology, to study the role of calcium in neural circuits. Additionally, this compound can be used in combination with other calcium chelators to study the spatiotemporal dynamics of calcium signaling in cells.
Méthodes De Synthèse
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group, the activation of the carboxylic acid group, the amidation of the activated carboxylic acid group, and the deprotection of the protecting groups. The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is widely used in scientific research as a calcium chelator. It can selectively bind to calcium ions and prevent them from participating in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes, including signal transduction, apoptosis, and gene expression. This compound is also used in neuroscience research to study the role of calcium in synaptic transmission and plasticity.
Propriétés
Numéro CAS |
137233-78-4 |
|---|---|
Formule moléculaire |
C16H28BrN3O6 |
Poids moléculaire |
438.31 g/mol |
Nom IUPAC |
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H28BrN3O6/c1-16(2,3)26-15(25)20-11(14(23)24)6-4-5-8-18-12(21)7-9-19-13(22)10-17/h11H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,25)(H,23,24)/t11-/m0/s1 |
Clé InChI |
IKPIZWZTKBGLDF-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
Synonymes |
N-alpha-(tert-butoxycarbonyl)-N-epsilon-(N-(bromoacetyl)-beta-alanyl)-L-lysine N-BBAL Nalpha-(tert-butoxycarbonyl)-Nepsilon-(N-(bromoacetyl)alanyl)lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




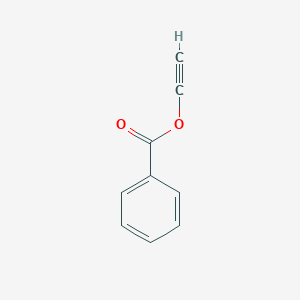
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

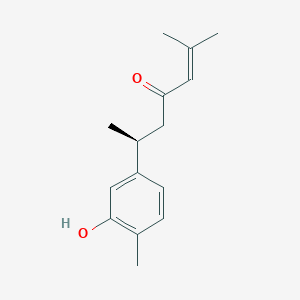
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)


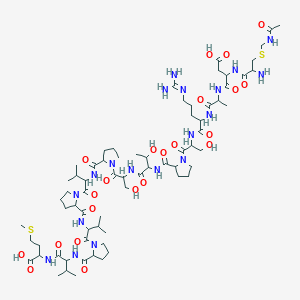
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
